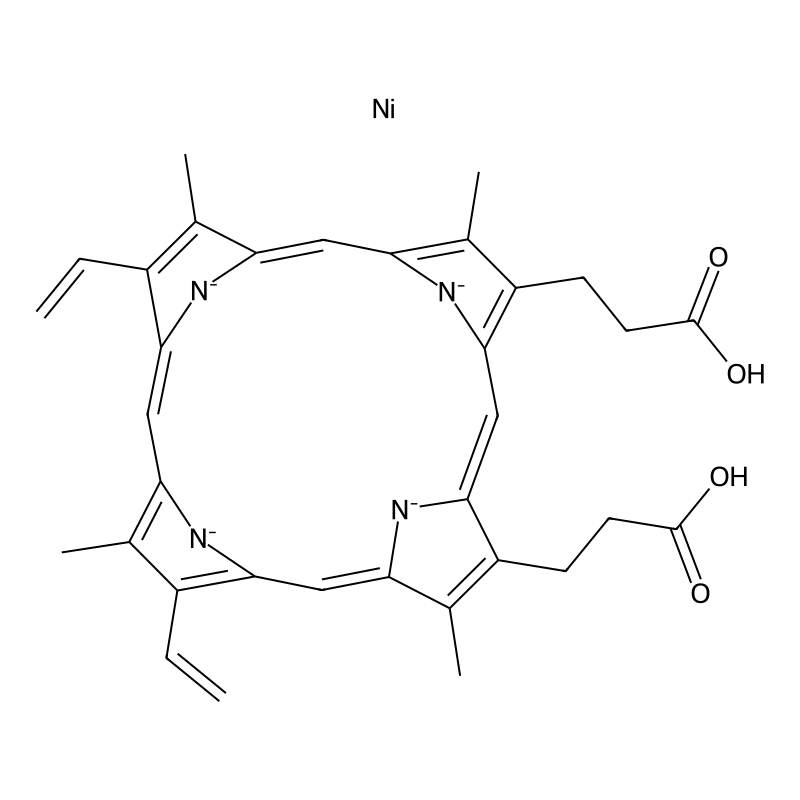

3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Oxygen Carrier

There is ongoing research into the potential of nickel-etioporphyrin (3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel) as an alternative biological oxygen carrier. Hemoglobin, the natural oxygen carrier in red blood cells, contains iron. However, some organisms use nickel-based porphyrins for oxygen transport. Scientists are exploring if nickel-etioporphyrin could be a suitable substitute for hemoglobin in blood substitutes or other oxygen-carrying applications.PubChem, CID 6438501: )

Model for Enzyme Studies

Nickel-etioporphyrin can also be used as a model compound for studying nickel-containing enzymes. These enzymes play important roles in various biological processes, and understanding their structure and function can be crucial for developing new drugs or therapies. By studying how nickel-etioporphyrin binds to different molecules, scientists can gain insights into the mechanisms of these enzymes. ScienceDirect, Nickel(II) Complexes of Expanded Porphyrins as Models for Biological Nickel Sites: